molecular formula C14H16O3S2 B8754024 1-Thiophen-2-ylpropan-2-yl 4-methylbenzenesulfonate CAS No. 60555-54-6

1-Thiophen-2-ylpropan-2-yl 4-methylbenzenesulfonate

Cat. No. B8754024
M. Wt: 296.4 g/mol
InChI Key: GSVJCILCEOKEIJ-UHFFFAOYSA-N
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Patent
US04128561

Procedure details

Into a 1000 ml autoclave, are added 1-(2-thienyl)-2-propanol p-toluenesulfonate (75 g) and ammonia (600 ml). The whole is heated to 80° C. during 15 hours. After cooling, the autoclave is opened and the ammonia is allowed to evaporate. After adding water (100 ml) and a 1N sodium hydroxide solution (175 ml), the resulting material is extracted with ether. The ether phase is separated and then mixed with 1N hydrochloric acid (75 ml). The aqueous phase is made alkaline and is then extracted with ether. The ether extract is washed with a 5% sodium bicarbonate solution, and then with a saturated sodium chloride solution, after which it is dried over sodium sulfate. After evaporation, the residue is distilled in vacuo, to give 19 g 2-amino-1-(2-thienyl)-propane (Yield: 53%) boiling at 84°-86° C. under 12 mm Hg.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O[CH:11]([CH3:18])[CH2:12][C:13]2[S:14][CH:15]=[CH:16][CH:17]=2)(=O)=O)=CC=1.[NH3:20]>>[NH2:20][CH:11]([CH3:18])[CH2:12][C:13]1[S:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC(CC=1SC=CC1)C)C
Name
Quantity
600 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
to evaporate
ADDITION
Type
ADDITION
Details
After adding water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
a 1N sodium hydroxide solution (175 ml), the resulting material is extracted with ether
CUSTOM
Type
CUSTOM
Details
The ether phase is separated
ADDITION
Type
ADDITION
Details
mixed with 1N hydrochloric acid (75 ml)
EXTRACTION
Type
EXTRACTION
Details
is then extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
is washed with a 5% sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated sodium chloride solution, after which it is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC(CC=1SC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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